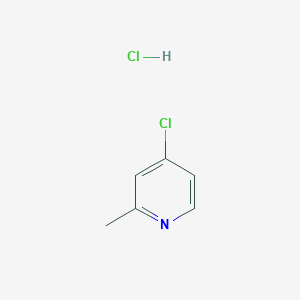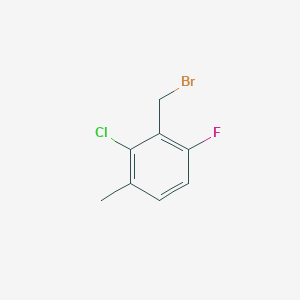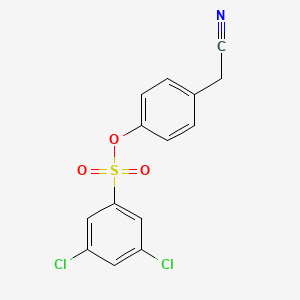
4-Phenyl-5-(Trifluormethyl)thiophen-2-carbonsäure
Übersicht
Beschreibung
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 208108-76-3 . It has a molecular weight of 272.25 . It is also known by the synonyms 4-Phenyl-5-(trifluoromethyl)-2-thenoic acid, and 5-Carboxy-3-phenyl-2-(trifluoromethyl)thiophene .
Molecular Structure Analysis
The crystal structure of this compound has been studied . It has a triclinic crystal structure with the following parameters: a = 11.092 (2) Å, b = 12.928 (2) Å, c = 14.071 (2) Å, α = 114.708 (2)°, β = 104.991 (2)°, γ = 90.827 (2)° .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 130-132°C . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Kristallographie
Die Kristallstruktur dieser Verbindung wurde untersucht . Die Studie liefert wertvolle Informationen über ihre molekulare Struktur und physikalischen Eigenschaften, die in verschiedenen Bereichen wie Materialwissenschaften und Pharmazeutika nützlich sein können .
Organische Halbleiter
Fluorierte Thiophenderivate, darunter 4-Phenyl-5-(Trifluormethyl)thiophen-2-carbonsäure, werden häufig als lösliche Halbleiter verwendet . Diese Materialien finden Anwendung bei der Entwicklung organischer elektronischer Bauelemente .
Organische Leuchtdioden (OLEDs)
Diese Verbindungen spielen auch eine wichtige Rolle bei der Herstellung organischer Leuchtdioden (OLEDs) . OLEDs werden in verschiedenen Displaytechnologien eingesetzt, darunter Fernseher, Computermonitore und mobile Geräte .
Organische Feldeffekttransistoren (OFETs)
Thiophen-vermittelte Moleküle werden für die Weiterentwicklung organischer Feldeffekttransistoren (OFETs) verwendet . OFETs sind eine Art von Transistor, der einen organischen Halbleiter in seinem Kanal verwendet .
Korrosionsschutzmittel
Thiophenderivate werden in der Industriellen Chemie als Korrosionsschutzmittel eingesetzt . Sie können Metalle vor Korrosion schützen und die Lebensdauer von Industrieanlagen verlängern .
Medizinische Forschung
Einige fluorierte Thiophenderivate stellen potente selektive Klasse-II-Histondeacetylase-(HDAC)-Inhibitoren dar . Diese Verbindungen haben potenzielle Anwendungen in der medizinischen Forschung, insbesondere bei der Entwicklung neuer Behandlungen für Krankheiten wie Krebs .
Agonisten von Sphingosin-1-Phosphat-(S1P)-Rezeptoren
Einige dieser Verbindungen sind Agonisten von Sphingosin-1-Phosphat-(S1P)-Rezeptoren . S1P-Rezeptoren sind eine Gruppe von G-Protein-gekoppelten Rezeptoren, die Ziele für die Medikamentenentwicklung sind .
Elektrochemische Analyse
Ein Film, der aus elektrochemisch oxidiertem 3-(4-Trifluormethyl)-phenyl)-thiophen gewonnen wurde, wurde verwendet, um die Affinität für synthetische Stimulanzien zu schätzen . Diese Anwendung ist besonders relevant im Bereich der analytischen Chemie .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)10-8(6-9(18-10)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUAGKGTDDIMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382616 | |
| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208108-76-3 | |
| Record name | 4-Phenyl-5-trifluoromethylthiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208108-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)
![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)
![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)



![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)





![1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane](/img/structure/B1597157.png)
